molecular formula C17H21N5O B7177504 N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-5-methyl-1H-indole-2-carboxamide

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-5-methyl-1H-indole-2-carboxamide

Cat. No.: B7177504
M. Wt: 311.4 g/mol
InChI Key: FJZCHYSUTRJBRM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-11-5-6-14-12(7-11)8-15(20-14)16(23)18-9-13-10-19-17(21(2)3)22(13)4/h5-8,10,20H,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZCHYSUTRJBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CN=C(N3C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The compound can be synthesized starting from 1H-indole-2-carboxylic acid.

    • The reaction typically involves the condensation of the carboxylic acid with a primary amine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Reaction conditions include anhydrous solvents and inert atmosphere to prevent moisture interference.

  • Industrial Production Methods:

    • Large-scale synthesis requires optimization of the reaction to increase yield and purity.

    • Key steps involve precise control of temperature, pH, and reaction time.

    • Purification often involves chromatographic techniques or crystallization methods.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    • Reduction: It can be reduced under catalytic hydrogenation conditions.

    • Substitution: The dimethylamino group can be substituted under suitable nucleophilic or electrophilic conditions.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like KMnO₄ or CrO₃.

    • Reduction: Hydrogen gas with catalysts like Pd/C.

    • Substitution: Nucleophiles like alkoxides or electrophiles such as alkyl halides.

  • Major Products:

    • Oxidation products often include N-oxides or sulfoxides.

    • Reduction typically yields the corresponding amines or alkylated products.

    • Substitution results in a variety of functionalized derivatives.

Scientific Research Applications

The compound's complex structure offers versatility in scientific research:

  • Chemistry:

    • Utilized as an intermediate in the synthesis of more complex molecules.

    • Studies focusing on reaction mechanisms and synthesis pathways.

  • Biology:

    • Examined for its potential as a biochemical probe.

    • Investigated for binding properties to biological macromolecules.

  • Medicine:

    • Potential use in drug development.

    • Studied for pharmacological activity against specific targets.

  • Industry:

    • Applications in the production of specialty chemicals.

    • Used as a precursor in the synthesis of advanced materials.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets in biological systems.

  • Molecular pathways involved include binding to enzyme active sites or receptor sites, potentially altering biochemical pathways or signal transduction mechanisms.

Comparison with Similar Compounds

  • N-[(dimethylamino)methylene]-5-methyl-1H-indole-2-carboxamide

  • 5-Methyl-1H-indole-2-carboxamide derivatives

  • Uniqueness:

    • The presence of the dimethylamino and imidazolyl groups offers unique reactivity and binding properties.

    • Compared to similar compounds, it may have enhanced binding affinity or specificity for certain targets.

  • By navigating through its synthesis, reactions, and applications, the compound clearly stands out as a multifaceted tool in the realm of chemical and biochemical research.

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